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Compound of Interest

1-[3-(4-Fluorophenyl)isoxazol-5-
Compound Name: _ _
yllmethanamine hydrochloride

cat. No.: B1372179

GSK2256294 is a potent, selective, and orally active inhibitor of the enzyme soluble epoxide
hydrolase (SsEH).[1] Developed to explore the therapeutic potential of modulating the
epoxyeicosatrienoic acid (EET) pathway, this compound has been investigated for its role in
inflammation, cardiovascular disease, and metabolic disorders.[1][2] The inhibition of SEH
prevents the degradation of EETs, which are lipid signaling molecules known to possess anti-
inflammatory, vasodilatory, and tissue-protective properties.[3][4] This guide provides a
comprehensive overview of the chemical characteristics, pharmacological profile, and key
experimental insights for GSK2256294, offering a critical resource for professionals in drug
discovery and development.

Core Chemical Characteristics

While some commercial chemical suppliers incorrectly associate CAS 933747-63-8 with a
simpler isoxazole derivative, extensive scientific literature definitively identifies it as the
complex molecule GSK2256294.[5][6][7]

e |[UPAC Name: (1R,3S)-N-(4-cyano-2-(trifluoromethyl)benzyl)-3-((4-methyl-6-(methylamino)-
1,3,5-triazin-2-yl)amino)cyclohexanecarboxamide[6]

e Synonyms: GSK2256294A[1]

o Molecular Formula: C24H27F3N8O

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1372179?utm_src=pdf-interest
https://www.medchemexpress.com/GSK2256294A.html
https://www.medchemexpress.com/GSK2256294A.html
https://e-century.us/files/ajtr/15/11/ajtr0151713.pdf
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.121.17659
https://pubmed.ncbi.nlm.nih.gov/34922004/
http://www.angenechemical.com/productshow/AGN-PC-0WB79I.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4834590/
https://matrix.staging.1int.co.uk/product/buy-c-3-4-fluoro-phenyl-isoxazol-5-yl-methylaminehydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC4834590/
https://www.medchemexpress.com/GSK2256294A.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 512.52 g/mol

Table 1. Physicochemical and Identification Data

Parameter Value Source

CAS Number 933747-63-8 Internal Verification

(1R,3S)-N-(4-cyano-2-

(trifluoromethyl)benzyl)-3-((4-

methyl-6-(methylamino)-1,3,5-
IUPAC Name o [6]

triazin-2-

yl)amino)cyclohexanecarboxa

mide

] Soluble Epoxide Hydrolase
Mechanism . [2][8]
(sEH) Inhibitor

Pharmacology and Mechanism of Action

GSK2256294 is a tight-binding, reversible inhibitor of the hydrolase domain of the sEH enzyme
(coded by the EPHX2 gene).[6] Its mechanism is centered on the preservation of endogenous
EETs.

The seH-EET Signaling Pathway

The enzyme sEH is a critical regulator in the arachidonic acid cascade. It metabolizes EETSs,
which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenase enzymes,
into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETS).[3] By
inhibiting SEH, GSK2256294 increases the bioavailability of EETs, thereby amplifying their
beneficial downstream effects.[2]

EETs exert their effects through various mechanisms, including:

o Anti-inflammatory Actions: EETs can reduce the expression of pro-inflammatory cytokines
like TNF-a, IL-6, and IL-1[3.[2] They achieve this, in part, by inhibiting the activation of the
nuclear factor kappa B (NF-kB) signaling pathway, a master regulator of inflammatory gene
expression.[2][3]
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» Vasodilation: By activating calcium-activated potassium channels in vascular smooth muscle
cells, EETs cause hyperpolarization and relaxation, leading to vasodilation and increased
blood flow.[2]

o Cardioprotective and Renoprotective Effects: In preclinical models, increasing EET levels
has been shown to protect against hypertension, endothelial dysfunction, and renal injury.[3]

Visualizing the Mechanism of Action

The following diagram illustrates the central role of GSK2256294 in the EET signaling cascade.
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Caption: Mechanism of Action of GSK2256294.

Pharmacokinetics and Clinical Profile

GSK2256294 has been evaluated in Phase | and Phase Il clinical trials, providing valuable data
on its human pharmacokinetics (PK) and pharmacodynamics (PD).

Pharmacokinetic Parameters

In Phase | studies involving healthy subjects, GSK2256294 demonstrated predictable PK
properties.

o Absorption & Half-Life: Plasma concentrations increased with single escalating doses from
2-20 mg. The compound exhibits a long half-life, averaging between 25 and 43 hours,
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supporting once-daily dosing.[8][9]

o Effect of Food and Demographics: There was no significant effect of food, age, or gender on
its pharmacokinetic parameters.[8][9]

o Metabolism: Data was collected on biliary metabolites, indicating this as a route of clearance.

[8]

Pharmacodynamic Effects & Safety

e Enzyme Inhibition: GSK2256294 demonstrated potent, dose-dependent, and sustained
inhibition of SEH enzyme activity. A 20 mg dose resulted in nearly complete (99.8%)
inhibition, which was sustained for up to 24 hours.[8][9] This was confirmed in tissues by
measuring the reduction of DHETs (SEH products) in plasma, muscle, and adipose tissue.[3]

o Biomarker Modulation: Treatment with GSK2256294 led to a reduction in F2-isoprostanes, a
marker of oxidative stress.[3] In adipose tissue of obese individuals, it decreased the
percentage of pro-inflammatory T cells producing interferon-gamma (IFNy) and reduced the
secretion of TNFa.[4]

o Safety and Tolerability: The compound was generally well-tolerated in clinical trials. The most
frequently reported adverse events were headache and contact dermatitis. No serious
adverse events were attributed to the drug.[6][8][9]

Table 2: Summary of Clinical Findings
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Parameter Observation References

Soluble Epoxide Hydrolase

Target 6][8
g (sEH) [61[8]

Half-life 25-43 hours [8]19]

Dosing Regimen Once-daily [8]

>99% sEH inhibition at 20 mg;
PD Effect _ [8][9]
sustained for 24h

) | DHETSs, | F2-Isoprostanes, |
Key Biomarker Changes , [31[4]
pro-inflammatory T-cells

Most Common AEs Headache, contact dermatitis [819]

Key Experimental Methodologies

The evaluation of sEH inhibitors like GSK2256294 relies on robust bioanalytical and functional
assays.

Protocol: Assessing sEH Activity via LC-MS/MS

This protocol describes a standard method for quantifying sEH activity by measuring the
conversion of an isotope-labeled EET substrate to its corresponding DHET product in a
biological matrix (e.g., plasma, tissue homogenate).

Objective: To determine the percentage of sEH inhibition following treatment with
GSK2256294.

Methodology:

o Sample Preparation: Collect plasma or tissue homogenates from placebo- and
GSK2256294-treated subjects.

o Substrate Spiking: Add a known concentration of an isotope-labeled substrate, such as
14,15-EET-d11, to each sample.
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Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) to allow for
enzymatic conversion.

Reaction Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g.,
acetonitrile with 1% formic acid). This also serves to precipitate proteins. Centrifuge to pellet
the precipitate.

Liquid-Liquid or Solid-Phase Extraction: Transfer the supernatant and perform an extraction
to concentrate the analytes (14,15-EET-d11 and the product 14,15-DHET-d11) and remove
interfering substances.

LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent and inject it into a
liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Quantification: Use multiple reaction monitoring (MRM) to detect and quantify the parent
substrate and the diol product. Calculate the ratio of product (DHET) to remaining substrate
(EET).

Inhibition Calculation: Compare the product-to-substrate ratio in the GSK2256294-treated
samples to the placebo samples to determine the percentage of sEH inhibition.

Experimental Workflow Diagram
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SEH Activity Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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